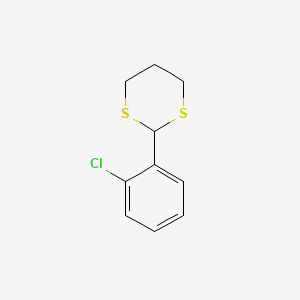
1,3-Dithiane, 2-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C10H11ClS2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Preparation Methods
1,3-Dithiane, 2-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dithiane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Umpolung Reactions: In the Corey-Seebach reaction, lithiated 1,3-dithianes act as nucleophilic acylating agents, allowing for the formation of various carbonyl compounds.
Scientific Research Applications
1,3-Dithiane, 2-(2-chlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(2-chlorophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring provide sites for nucleophilic attack, while the 2-chlorophenyl group can participate in electrophilic substitution reactions . The compound’s reactivity is influenced by the polarizability of sulfur and the stability of the dithiane ring .
Comparison with Similar Compounds
1,3-Dithiane, 2-(2-chlorophenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: The parent compound without the 2-chlorophenyl group.
1,3-Dithiolane: A similar compound where the dithiane ring is replaced by a dithiolane ring.
2-Methyl-1,3-dithiane: Another derivative of 1,3-dithiane with a methyl group instead of a 2-chlorophenyl group.
1,3-Dithiane, 2-(2-chlorophenyl)- stands out due to its unique combination of the dithiane ring and the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
69849-09-8 |
|---|---|
Molecular Formula |
C10H11ClS2 |
Molecular Weight |
230.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11ClS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
GRGIOPQZMWKWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
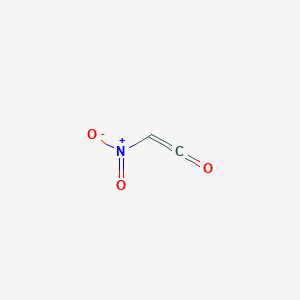

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
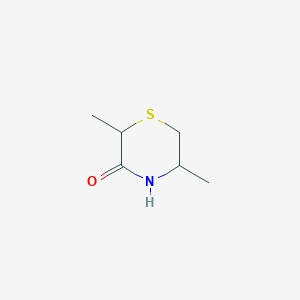
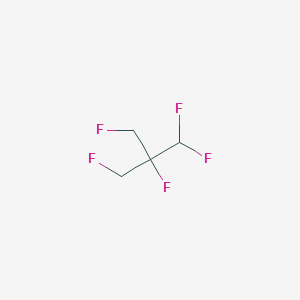

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
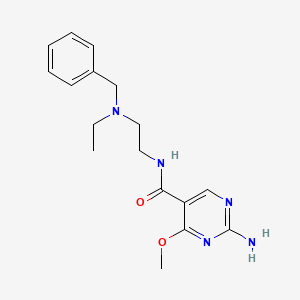
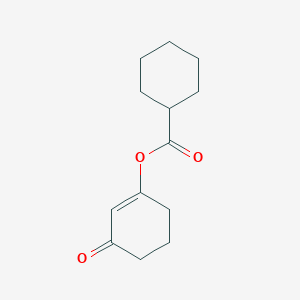
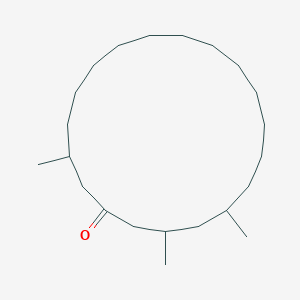
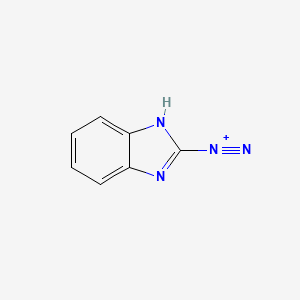
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
